What are the physical and chemical properties of 2-Chloro-6-methylquinoline
What are the physical and chemical properties of 2-Chloro-6-methylquinoline
An In-Depth Technical Guide to 2-Chloro-6-methylquinoline for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-methylquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize quinoline derivatives as versatile scaffolds in medicinal chemistry. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights into its use as a synthetic intermediate.
Core Molecular Profile and Physicochemical Properties
2-Chloro-6-methylquinoline is a substituted heterocyclic aromatic compound. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoline ring imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.
Molecular Structure
The fundamental structure consists of a fused benzene and pyridine ring system, known as quinoline, with substituents at key positions.
Caption: Experimental workflow for the synthesis of 2-Chloro-6-methylquinoline derivatives.
Chemical Reactivity and Applications in Drug Discovery
The chemical architecture of 2-Chloro-6-methylquinoline provides distinct sites for further functionalization, making it a cornerstone intermediate in medicinal chemistry.
Reactivity Profile
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Nucleophilic Substitution at C2: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a good leaving group. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.
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Electrophilic Substitution on the Benzene Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The existing methyl group at the 6-position is an activating group and will direct incoming electrophiles, although the overall reactivity is influenced by the deactivating effect of the pyridine ring.
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Modification of the Methyl Group: The methyl group itself can be a site for chemical modification, for instance, through radical halogenation, to introduce further synthetic handles.
Role as a Synthetic Intermediate
Quinoline derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. [1][2]They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [1][2][3] 2-Chloro-6-methylquinoline serves as a critical precursor for the synthesis of these more complex, biologically active molecules. [1]Its utility lies in the ability to leverage its reactive sites to build diverse molecular libraries for screening and drug development. For example, derivatives have been designed as dual inhibitors of SARS-CoV-2 proteases (Mpro and PLpro), showcasing the contemporary relevance of this scaffold. [3]
Caption: Role of 2-Chloro-6-methylquinoline as a versatile building block.
Spectroscopic Characterization
Elucidation of the structure of 2-Chloro-6-methylquinoline and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The aromatic region (typically 7.0-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on both the benzene and pyridine rings. The methyl protons (C6-CH₃) would appear as a sharp singlet further upfield, likely around 2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) will be significantly downfield. The methyl carbon will appear as an upfield signal.
Mass Spectrometry (MS)
The mass spectrum provides crucial information about the molecular weight and fragmentation pattern. For 2-Chloro-6-methylquinoline, the molecular ion peak (M⁺) would be observed at m/z 177. An isotopic peak (M+2) at m/z 179, with an intensity of approximately one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom. [4]Common fragmentation pathways may involve the loss of a chlorine radical or a hydrogen cyanide (HCN) molecule from the pyridine ring. [4]
Safety and Handling
Proper handling of 2-Chloro-6-methylquinoline is essential in a laboratory setting. It is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin. [5]
GHS Hazard Information
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Hazard Statements:
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H302: Harmful if swallowed. [5][6] * H312: Harmful in contact with skin. [5] * H315: Causes skin irritation. [7][8] * H319: Causes serious eye irritation. [7][8] * H332: Harmful if inhaled. [5] * H335: May cause respiratory irritation. [7][8]* Signal Word: Warning [5][8]* Pictograms: GHS07 (Exclamation Mark) [8][9]
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Recommended Precautions
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [7]* Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment. [7]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor. [7][6]
References
- The Role of Quinoline Deriv
- 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 | Benchchem. (URL: )
- 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. (URL: )
- 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem.
- 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem.
- 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 - Sigma-Aldrich. (URL: )
- 2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
- 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem.
- 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 - ChemicalBook. (URL: )
- 2-CHLORO-6-FLUORO-3-METHYLQUINOLINE Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- 2-methyl quinoline, 91-63-4 - The Good Scents Company. (URL: )
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 6-CHLORO-2-METHYLQUINOLINE | 92-46-6 - ChemicalBook. (URL: )
- 6-CHLORO-2-METHYLQUINOLINE synthesis - ChemicalBook. (URL: )
- 6-CHLORO-2-METHYLQUINOLINE CAS#: 92-46-6 - ChemicalBook. (URL: )
- (PDF)
- 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem.
- Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives -
- (PDF)
- 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum - ChemicalBook. (URL: )
- 6-Methylquinoline 98 91-62-3 - Sigma-Aldrich. (URL: )
- Mass spectra of labelled methylquinolines - Canadian Science Publishing. (URL: )
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central.
- Quinoline, 6-methyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: )
- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 [sigmaaldrich.com]
